

N-Cyclopropyl-3-nitropyridin-4-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Cyclopropyl-3-nitropyridin-4-amine*

Cat. No.: *B1358630*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-3-nitropyridin-4-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of advanced kinase inhibitors.[1] Its unique structural combination of a cyclopropylamine moiety and a nitropyridine core provides a versatile scaffold for the development of targeted therapeutics, particularly in oncology. This technical guide offers an in-depth overview of the chemical and physical properties, synthesis methodologies, and applications of **N-Cyclopropyl-3-nitropyridin-4-amine**, presenting data in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

N-Cyclopropyl-3-nitropyridin-4-amine, with the CAS number 380605-28-7, is a nitroaromatic amine compound.[1] The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ N ₃ O ₂	[1][2]
Molecular Weight	179.18 g/mol	[1][2]
CAS Number	380605-28-7	[1][2]
Appearance	Solid	
Purity	≥95%	[3]
Density	1.453 g/cm ³	[2]
Boiling Point	345.645 °C at 760 mmHg	[2]
Flash Point	162.841 °C	[2]
Refractive Index	1.701	[2]
InChI Key	OXWIUZUWZJVMSR-UHFFFAOYSA-N	[1][2]
SMILES	C1CC1NC2=C(C=NC=C2)-- INVALID-LINK--[O-]	
Polar Surface Area (PSA)	70.7 Å ²	[2]
XLogP3	2.16030	[2]

Synthesis Methodology

The primary and most efficient method for the synthesis of **N-Cyclopropyl-3-nitropyridin-4-amine** is through a Nucleophilic Aromatic Substitution (S_NAr) reaction.[1] This process involves the reaction of a halo-substituted nitropyridine with cyclopropylamine. The most common precursor is 4-chloro-3-nitropyridine.

Synthesis of the Precursor: 4-Chloro-3-nitropyridine

The precursor, 4-chloro-3-nitropyridine, can be synthesized from 4-hydroxypyridine. The synthesis involves two main steps: nitration followed by chlorination.

Experimental Protocol:

- Nitration of 4-Hydroxypyridine: 4-Hydroxypyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce the nitro group at the 3-position of the pyridine ring.
- Chlorination of 3-Nitro-4-hydroxypyridine: The resulting 3-nitro-4-hydroxypyridine is then subjected to a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), to replace the hydroxyl group with a chlorine atom, yielding 4-chloro-3-nitropyridine.

Synthesis of N-Cyclopropyl-3-nitropyridin-4-amine via $\text{S}_\text{N}\text{Ar}$

Experimental Protocol:

- Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added cyclopropylamine (1.1-1.5 eq).
- Base: A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.
- Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **N-Cyclopropyl-3-nitropyridin-4-amine** as a solid.

Role in Drug Discovery and Development

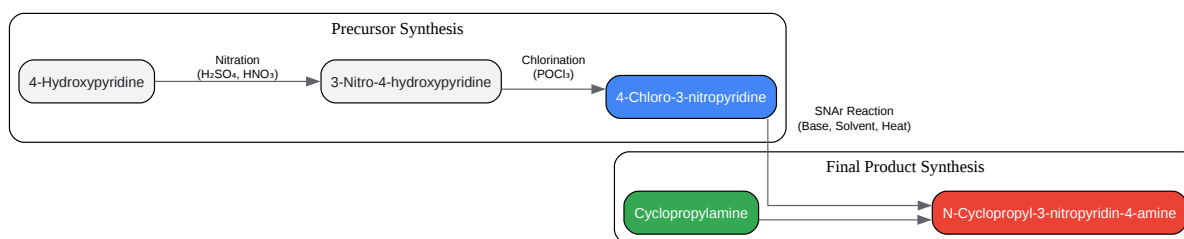
N-Cyclopropyl-3-nitropyridin-4-amine serves as a crucial building block in the synthesis of kinase inhibitors.^[1] Kinases are a class of enzymes that play a critical role in cell signaling

pathways, and their dysregulation is implicated in various diseases, most notably cancer. The structure of **N-Cyclopropyl-3-nitropyridin-4-amine** allows for further chemical modifications, such as the reduction of the nitro group to an amine, which can then be functionalized to create a diverse library of compounds for screening against various kinase targets.

The cyclopropyl group is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity. The nitropyridine core provides a scaffold that can be readily modified to optimize the pharmacological properties of the final drug candidate.

Visualizations

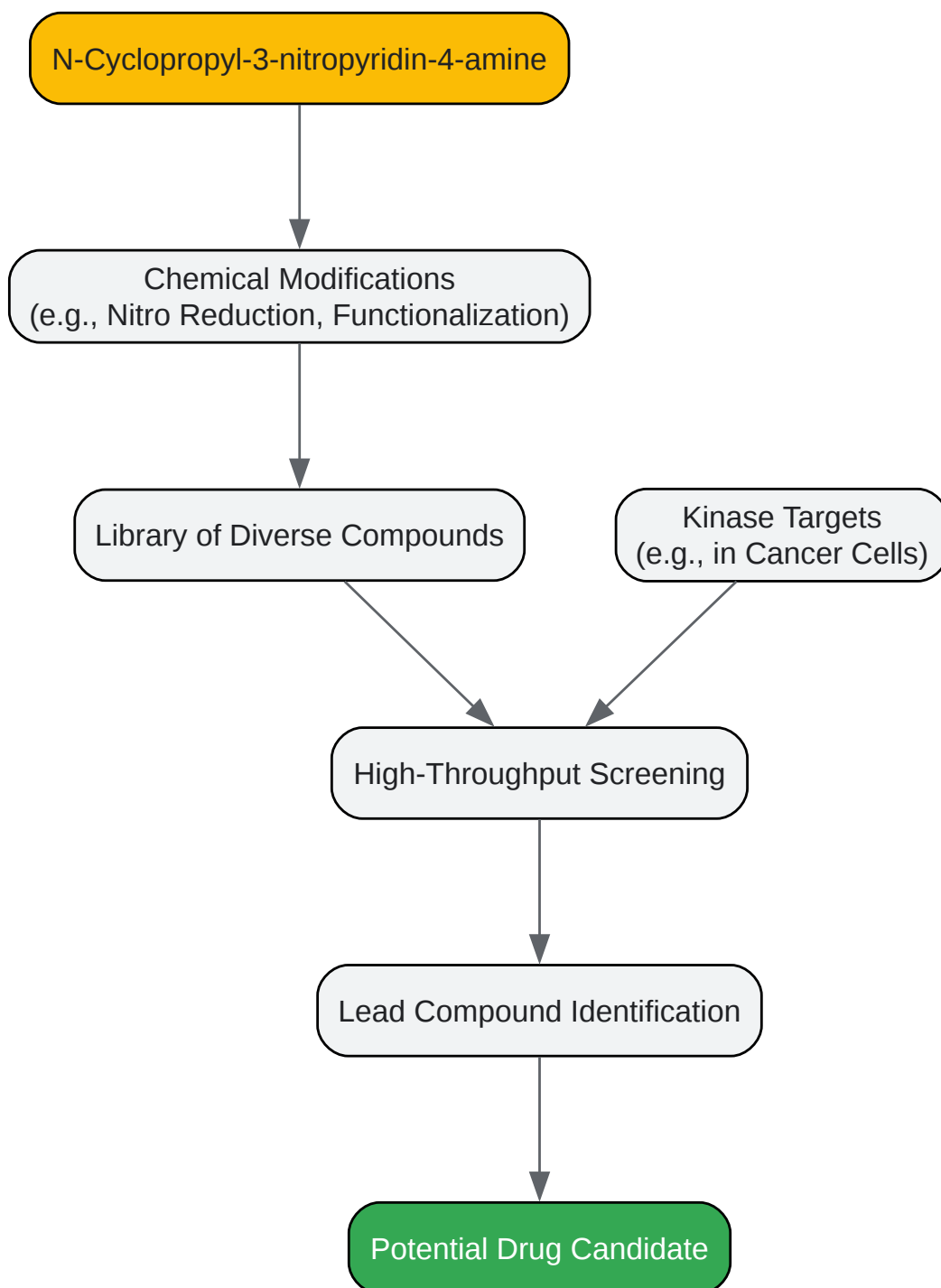
Synthesis Workflow



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Caption: Synthetic workflow for **N-Cyclopropyl-3-nitropyridin-4-amine**.

Logical Relationship in Drug Discovery



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Caption: Role as a building block in kinase inhibitor discovery.

Conclusion

N-Cyclopropyl-3-nitropyridin-4-amine is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis via Nucleophilic Aromatic Substitution and its amenable structure for further derivatization make it a compound of high interest for the development of novel kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and application, aiming to facilitate further research and development in targeted therapeutics.

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